3,6-Dibromo-2,4-difluorothiophenol
CAS No.: 1803715-79-8
Cat. No.: VC2969926
Molecular Formula: C6H2Br2F2S
Molecular Weight: 303.95 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1803715-79-8 |
|---|---|
| Molecular Formula | C6H2Br2F2S |
| Molecular Weight | 303.95 g/mol |
| IUPAC Name | 3,6-dibromo-2,4-difluorobenzenethiol |
| Standard InChI | InChI=1S/C6H2Br2F2S/c7-2-1-3(9)4(8)5(10)6(2)11/h1,11H |
| Standard InChI Key | COCMOYXWGDYMKR-UHFFFAOYSA-N |
| SMILES | C1=C(C(=C(C(=C1Br)S)F)Br)F |
| Canonical SMILES | C1=C(C(=C(C(=C1Br)S)F)Br)F |
Introduction
3,6-Dibromo-2,4-difluorothiophenol is a halogenated thiophenol compound with the molecular formula C6H2Br2F2S and a molecular weight of approximately 303.96 g/mol. Its CAS number is 1803715-79-8, and it is classified as a thiophenol derivative due to the presence of a hydroxyl group attached to the thiophene ring . This compound is of interest in various fields, including organic synthesis, pharmaceutical research, and environmental studies.
Synthesis Methods
The synthesis of 3,6-Dibromo-2,4-difluorothiophenol typically involves halogenation reactions. One common method is the bromination of 2,4-difluorothiophenol using bromine or a bromine source under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination at the 3 and 6 positions.
Industrial Production
Industrial production follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The product is then purified through recrystallization or chromatography techniques.
Research Applications
3,6-Dibromo-2,4-difluorothiophenol has diverse applications in scientific research:
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Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules, including pharmaceuticals and agrochemicals.
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Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
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Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
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Industry: The compound is used in the development of advanced materials, such as conductive polymers and organic semiconductors.
Biological Activity
While specific biological activity data for 3,6-Dibromo-2,4-difluorothiophenol is limited, compounds with similar structures have shown potential in biological systems. Halogenated thiophenols can interact with enzymes, receptors, and other proteins, leading to modulation of their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
| Compound Name | Molecular Formula | Notable Activity |
|---|---|---|
| 3,4-Dibromo-2,5-difluorothiophenol | C6H2Br2F2S | Moderate antimicrobial activity |
| 3,4-Dibromo-2,6-difluorothiophenol | C6H2Br2F2S | Anticancer potential |
| 3,6-Dibromo-2,4-difluorothiophenol | C6H2Br2F2S | Potential in organic synthesis and drug development |
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